N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a thiophene ring Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings
Mechanism of Action
Target of Action
Similar thiazole derivatives have shown potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that similar thiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .
Pharmacokinetics
A study on a similar compound suggests good drug-likeness properties , which could imply favorable ADME properties
Result of Action
Based on the antimicrobial activity of similar thiazole derivatives , it can be hypothesized that this compound may lead to the inhibition of microbial growth.
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are yet to be investigated.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic methods for thiazole rings include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring and are used as anti-inflammatory and anesthetic agents.
Uniqueness
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of both thiazole and thiophene rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOJSYCANVLPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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